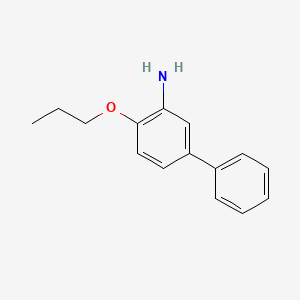
3-Amino-4-propoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-propoxybiphenyl is an organic compound with the molecular formula C15H17NO. It consists of a biphenyl structure substituted with an amino group at the 3-position and a propoxy group at the 4-position. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-propoxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then functionalized to introduce the amino and propoxy groups.
Nitration and Reduction: Biphenyl is first nitrated to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino-substituted biphenyl is then subjected to alkylation to introduce the propoxy group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration, reduction, and alkylation processes. These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
Types of Reactions
3-Amino-4-propoxybiphenyl undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and various catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, reduced amines, and various substituted biphenyl compounds .
科学研究应用
3-Amino-4-propoxybiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving protein interactions and enzyme activity.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Amino-4-propoxybiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the biphenyl structure provides a rigid framework that can interact with aromatic systems. These interactions influence the compound’s reactivity and its effects in biological systems .
相似化合物的比较
Similar Compounds
3-Amino-4-hydroxybiphenyl: Similar structure but with a hydroxy group instead of a propoxy group.
4-Amino-3-propoxyphenyl: Similar structure but with the amino and propoxy groups swapped.
3,3’,4,4’-Tetraaminobiphenyl: Contains multiple amino groups, leading to different reactivity and applications.
Uniqueness
3-Amino-4-propoxybiphenyl is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. The presence of both amino and propoxy groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
5-phenyl-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-10-17-15-9-8-13(11-14(15)16)12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDNWDWHXHHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
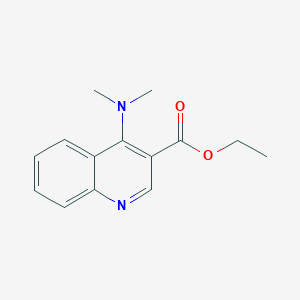
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![1-[5-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-(1H-pyrazol-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857504.png)
![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2857506.png)
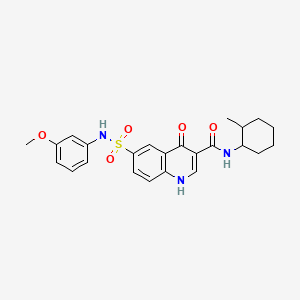
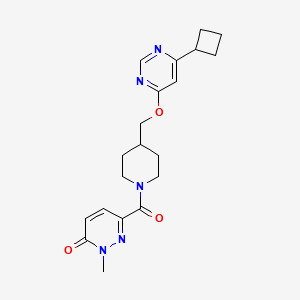
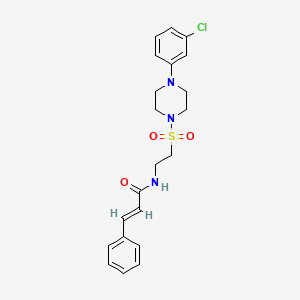

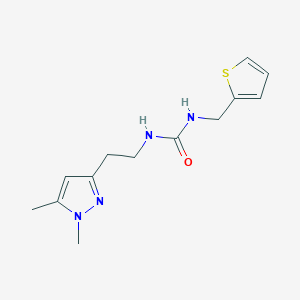
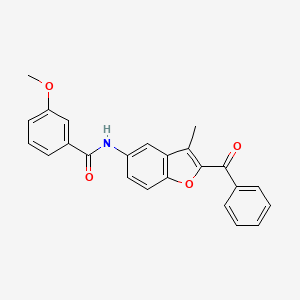
![3-(5-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B2857520.png)
